molecular formula C8H6ClFO2 B1427054 5-Chloro-2-fluoro-4-methylbenzoic acid CAS No. 1263274-67-4

5-Chloro-2-fluoro-4-methylbenzoic acid

Cat. No.: B1427054
CAS No.: 1263274-67-4
M. Wt: 188.58 g/mol
InChI Key: YNXLNFQOANWRQC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzoic acid typically involves the halogenation of 4-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 4-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-fluoro-4-methylbenzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor functions, or participation in metabolic processes .

Comparison with Similar Compounds

  • 5-Chloro-2-fluorobenzoic acid
  • 4-Chloro-2-fluoro-5-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Comparison: 5-Chloro-2-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as varying biological activities .

Biological Activity

5-Chloro-2-fluoro-4-methylbenzoic acid (CFMBA) is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.

Molecular Structure:

  • Chemical Formula: C8H6ClFO2
  • Molecular Weight: 188.59 g/mol
  • Functional Groups: Chlorine, Fluorine, Methyl group

The presence of halogen atoms (chlorine and fluorine) in its structure enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity compared to non-fluorinated analogs.

CFMBA interacts with various cellular targets, primarily through its electrophilic nature. The compound is known to affect several biochemical pathways:

  • Enzyme Interactions: CFMBA engages with enzymes such as cytochrome P450, influencing metabolic pathways and leading to the formation of metabolites that may exhibit distinct biological effects .
  • Tubulin Polymerization: Similar compounds have been documented to suppress tubulin polymerization, which is crucial for cell division. This action can induce apoptosis in cancer cells, making it a candidate for anticancer research .

Table 1: Summary of Mechanisms of Action

MechanismDescription
Enzyme InteractionModulates activity of cytochrome P450 and other oxidases
Tubulin PolymerizationInhibits polymerization, inducing apoptosis in cancer cells
Cellular SignalingAlters signaling pathways affecting gene expression

Cytotoxicity Studies

Research has indicated that CFMBA exhibits cytotoxic effects on various cancer cell lines. The compound was tested at different concentrations to determine its half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxicity Data

Cell LineConcentration (µM)IC50 (µM)
A-549 (Lung)0, 10, 50, 10025
MCF-7 (Breast)0, 10, 50, 10030
HeLa (Cervical)0, 10, 50, 10020

These studies demonstrate that CFMBA has a dose-dependent impact on cell viability, with significant cytotoxicity observed at higher concentrations.

Case Studies

  • Case Study on Cancer Cell Lines : In a study conducted on A-549 lung cancer cells, CFMBA showed a notable reduction in cell viability at concentrations above 25 µM. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics .
  • Metabolic Pathway Analysis : Another investigation highlighted CFMBA's interaction with metabolic enzymes. It was found to modulate the activity of key kinases involved in cell signaling pathways, leading to altered gene expression related to apoptosis .

Applications in Research

CFMBA serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Pharmaceutical Development : It is investigated for potential therapeutic properties and as a precursor in synthesizing drug candidates.
  • Biological Research : The compound is used to study enzyme interactions and metabolic pathways relevant to disease mechanisms.
  • Industrial Applications : CFMBA is employed in producing specialty chemicals and materials due to its reactive nature .

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLNFQOANWRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728694
Record name 5-Chloro-2-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263274-67-4
Record name 5-Chloro-2-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 5-chloro-2-fluoro-4-methylbenzoate (Preparation 20, 340 mg, 1.68 mmol) in 12 mL of dioxane/water (5:1) was added aqueous sodium hydroxide (5 M, 1.63 mL, 8.39 mmol). The reaction mixture was stirred at room temperature for 18 hours and then evaporated in vacuo. The resulting residue was suspended in water and extracted with diethyl ether (3×20 mL). The aqueous layer was cooled in an ice bath, acidified with aqueous hydrochloric acid (6 M) and extracted with EtOAc (30 mL). The organic layer was separated, washed with brine (2×20 mL), dried over sodium sulfate, filtered and evaporated in vacuo to yield the title compound as a white solid (266 mg, 84%).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (11.3 g, 50 mmol) in dry THF (100 mL) was added isopropylmagnesium chloride (30 mL, 2 M) dropwise. After stirring at room temperature for 30 min, dry CO2 was added and the mixture was stirred at room temperature for additional 30 min. The reaction was quenched by sat. NH4Cl and extracted with EtOAc (100 mL×3). The combined organic layers were washed with water (50 mL×3), dried over anhydrous Na2SO4, filtered and concentrated to give the desired product (4.7 g, 49%). LCMS (ESI) m/z: 187.0 [M−H]−.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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